LY 233053

Description

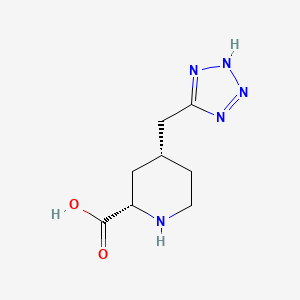

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N5O2 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

(2S,4R)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid |

InChI |

InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m1/s1 |

InChI Key |

FAAVTENFCLADRE-RITPCOANSA-N |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1CC2=NNN=N2)C(=O)O |

Canonical SMILES |

C1CNC(CC1CC2=NNN=N2)C(=O)O |

Synonyms |

4-((2H-tetrazol-5-yl)methyl)piperidine-2-carboxylic acid 4-(2H-tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid LY 233053 LY 235723 LY-235723 |

Origin of Product |

United States |

Molecular and Cellular Pharmacodynamics of Ly 233053

N-Methyl-D-Aspartate Receptor Antagonism

LY 233053 functions as a potent and selective competitive antagonist at the NMDA receptor. nih.govmedchemexpress.com This means it competes with endogenous agonists, such as glutamate (B1630785) and NMDA, for the same binding site on the receptor.

Studies have demonstrated that this compound potently inhibits NMDA receptor binding in rat brain membranes. nih.gov This inhibition is shown through the in vitro displacement of [³H] CGS19755, a known NMDA receptor ligand. nih.gov The association rate constant for this compound binding to NMDA receptors has been described as being of intermediate kinetics compared to other antagonists like AP5 and LY 235959. oup.com

| Compound | Binding Inhibition (IC₅₀) | Target |

|---|---|---|

| This compound | 107 ± 7 nM | NMDA receptor |

| This compound | > 10,000 nM | AMPA receptor |

| This compound | > 10,000 nM | Kainate receptor |

Table 1: In vitro binding inhibition of this compound. nih.gov

A key characteristic of this compound is its selectivity for NMDA receptors over other ionotropic glutamate receptors, specifically AMPA and kainate receptors. nih.govmedchemexpress.com In binding assays, this compound showed no appreciable affinity for [³H]alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) or [³H]kainate binding sites, with IC₅₀ values greater than 10,000 nM. nih.gov This indicates a significant preference for the NMDA receptor subtype.

Modulation of Neuronal Excitability in In Vitro Systems

This compound has been shown to modulate neuronal excitability in in vitro preparations, consistent with its role as an NMDA receptor antagonist. nih.gov

In vitro studies using cortical wedges have demonstrated that this compound selectively inhibits depolarization induced by NMDA. nih.govresearchgate.net This effect was observed with an IC₅₀ value of 4.2 ± 0.4 µM against 40 µM NMDA. nih.govresearchgate.net This finding further supports its antagonist activity at NMDA receptors and its ability to counteract NMDA-mediated excitatory responses in neuronal tissue.

Molecular Interactions and Binding Affinities

The molecular interactions underlying this compound's activity involve its binding to the NMDA receptor. nih.govmedchemexpress.com Its competitive nature suggests it interacts with the orthosteric binding site, where endogenous agonists like glutamate and glycine (B1666218) would normally bind (though NMDA receptors require both glutamate and a co-agonist like glycine for activation). The binding affinity, quantified by the IC₅₀ value for inhibiting NMDA receptor binding, is approximately 107 nM. nih.gov The kinetics of its association with the receptor are considered intermediate. oup.com

| Receptor Type | Affinity (IC₅₀) |

|---|---|

| NMDA Receptor | 107 ± 7 nM |

| AMPA Receptor | > 10,000 nM |

| Kainate Receptor | > 10,000 nM |

Table 2: Summary of this compound binding affinities. nih.gov

Preclinical Therapeutic Efficacy in Animal Models

Anticonvulsant and Antiepileptic Research

Animal models are widely used in epilepsy research to evaluate the efficacy of potential anticonvulsant and antiepileptic drugs. mdpi.com Chemically-induced seizures and maximal electroshock-induced seizures are common models employed for this purpose. mdpi.comnih.gov

Protection Against Chemically-Induced Convulsions in Neonatal Rats

In neonatal rats, LY 233053 has demonstrated the ability to selectively block convulsions induced by NMDA. nih.govnih.gov Studies have reported an effective dose (ED50) of 14.5 mg/kg administered intraperitoneally (i.p.) for blocking NMDA-induced convulsions in this model. nih.gov The duration of this protective effect was observed to be relatively short, lasting between 2 to 4 hours. nih.gov

Attenuation of Maximal Electroshock-Induced Seizures in Mice

The maximal electroshock (MES) seizure model in mice is a standard test for evaluating the potential efficacy of compounds against generalized tonic-clonic seizures. mdpi.comnih.gov this compound has shown protective effects against MES-induced seizures in mice. nih.govmedchemexpress.com The effective dose (ED50) for this protective action was found to be 19.9 mg/kg (i.p.). nih.gov This dose was lower than the dose that caused impairment in motor performance, indicated by an ED50 of 40.9 mg/kg (i.p.) in a horizontal screen performance test. nih.gov

Synergistic Effects with Established Antiepileptic Drugs in Animal Models

Research has investigated the potential for this compound to enhance the effects of existing antiepileptic drugs (AEDs). Studies in mice using the MES model have shown that this compound can potentiate the anticonvulsant action of several established AEDs, including carbamazepine, diphenylhydantoin, and phenobarbital (B1680315). medchemexpress.comnih.govdntb.gov.ua At doses that did not affect the electroconvulsive threshold when given alone (0.5 and 5 mg/kg), this compound enhanced the protective efficacy of these AEDs against maximal electroshock-induced seizures. medchemexpress.comnih.gov For instance, a combination of this compound (5 mg/kg) with carbamazepine, diphenylhydantoin, or phenobarbital provided 50% protection against maximal electroshock. medchemexpress.com This suggests a potential pharmacodynamic interaction where NMDA receptor blockade by this compound enhances the anticonvulsive effects of conventional AEDs against MES-induced seizures. nih.gov

Table 1: Anticonvulsant Effects of this compound in Animal Models

| Model | Species | Administration Route | ED50 (mg/kg) | Effect | Citation |

| NMDA-induced convulsions | Neonatal Rats | i.p. | 14.5 | Blocks convulsions | nih.gov |

| Maximal Electroshock-induced seizures | Mice | i.p. | 19.9 | Protects against seizures | nih.gov |

| MES + Carbamazepine, Diphenylhydantoin, or Phenobarbital | Mice | i.p. | - | Potentiates anticonvulsant action | medchemexpress.comnih.gov |

Neuroprotective Studies in Ischemic Conditions

Excitotoxicity, often mediated by the excessive activation of glutamate (B1630785) receptors like NMDA receptors, plays a significant role in neuronal damage following ischemic events such as stroke. explorationpub.comfrontiersin.org Neuroprotective strategies aim to mitigate this damage. nih.govexplorationpub.com

Efficacy in Limiting Ischemic Damage in Central Nervous System Ischemia Models

This compound has been evaluated for its neuroprotective efficacy in experimental models of central nervous system ischemia. nih.govnih.gov In studies using reversible spinal cord ischemia in rabbits, this compound (administered as an intravenous bolus injection at 100 mg/kg) was effective in limiting ischemic damage when administered at 5 and 30 minutes after the ischemic insult. medchemexpress.comnih.gov However, the protective effect was lost if the initiation of therapy was delayed to 60 minutes after the injury. medchemexpress.comnih.gov The P50, representing the duration of ischemia associated with a 50% probability of permanent paraplegia, was significantly prolonged by this compound administration at the 5 and 30-minute time points compared to the control group. nih.gov

Table 2: Neuroprotective Efficacy of this compound in Rabbit Spinal Cord Ischemia

| Treatment Group | Time of Administration Post-Ischemia | P50 (minutes) | Citation |

| Control | - | 26.8 | nih.gov |

| This compound (100 mg/kg, i.v.) | 5 minutes | 39.4 | nih.gov |

| This compound (100 mg/kg, i.v.) | 30 minutes | 36.0 | nih.gov |

| This compound (100 mg/kg, i.v.) | 60 minutes | 25.6 | nih.gov |

Prevention of Neuronal Cell Loss Related to N-Methyl-D-Aspartate Receptor Excitotoxicity

Excessive activation of NMDA receptors contributes to neuronal cell loss in various neurological conditions, including ischemia. nih.govexplorationpub.combiorxiv.org this compound, as a competitive NMDA receptor antagonist, has shown potential in preventing this excitotoxicity-mediated damage. nih.govnih.gov Studies involving the striatal infusion of NMDA in rats demonstrated that both single and multiple intraperitoneal doses of this compound were effective in preventing cholinergic and GABAergic neuronal degenerations. nih.gov The antagonist activity of this compound after systemic administration suggests its potential therapeutic value in conditions characterized by neuronal cell loss due to NMDA receptor excitotoxicity. nih.gov

Exploratory Applications in Other Neurological and Physiological Models

This compound, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated in various preclinical animal models beyond its primary characterization. These exploratory studies have shed light on its potential effects in diverse neurological and physiological processes, including behavioral responses, antiemetic activity, and cognitive functions.

Effects on N-Methyl-D-Aspartate-Induced Behavioral Suppression in Pigeons

Studies in pigeons have explored the effects of this compound on behavioral suppression induced by NMDA. This compound was found to potently antagonize the behavioral suppressant effects caused by the administration of 10 mg/kg of NMDA in pigeons. The effective dose (ED50) for this antagonism was determined to be 1.3 mg/kg when administered intramuscularly (i.m.). In contrast, a significantly higher dose of 160 mg/kg (i.m.) was required to induce phencyclidine-like catalepsy in this species. nih.gov This suggests a separation between the dose required to counteract NMDA-induced behavioral suppression and the dose leading to motor side effects. This compound is a competitive NMDA antagonist that binds to the glutamate binding site. gwdg.de

Antiemetic Activity in Motion Sickness Models

The potential of NMDA antagonists as broad-spectrum antiemetics has been evaluated, including the effects of this compound on motion sickness in cats. nih.gov NMDA receptors are present in both emetic pathways and structures associated with the final common pathway for vomiting. nih.gov In motion sickness models using cats, this compound was shown to decrease the number of vomiting episodes. nih.gov While it decreased the number of vomiting events, it did not alter the duration of the retch/vomit sequence, which reflects activity late in the emetic pathway. nih.gov The compound produced a nonsignificant, non-dose-dependent decrease in symptom points, which reflect activity early in the final common pathway for vomiting. nih.gov Notably, this compound did not produce gross motor abnormalities at the tested doses in this model, unlike some other NMDA antagonists. nih.gov These findings suggest that this compound's antiemetic efficacy in motion sickness models may involve action in the early to middle portions of the final common pathway for vomiting, with potential additional actions on the vestibular nuclei. nih.gov

Influence on Memory Impairment in Preclinical Models

The influence of this compound on memory impairment has been investigated in preclinical models. In studies exploring the anticonvulsant actions of this compound, it was observed that this compound (5 mg/kg) in combination with certain antiepileptic drugs provided protection against maximal electroshock-induced seizures but resulted in the impairment of long-term memory. medchemexpress.com This finding suggests a potential impact of this compound on cognitive function, specifically long-term memory, at certain doses or in combination with other agents, highlighting a complex relationship between NMDA receptor antagonism and memory processes.

Data from select preclinical studies are summarized below:

| Model | Species | Endpoint | This compound Effect | Citation |

| NMDA-induced behavioral suppression | Pigeon | Antagonism of behavioral suppression (ED50) | 1.3 mg/kg i.m. | nih.gov |

| NMDA-induced phencyclidine-like catalepsy | Pigeon | Dose required to induce catalepsy | 160 mg/kg i.m. | nih.gov |

| Motion sickness | Cat | Number of vomiting episodes | Decreased | nih.gov |

| Motion sickness | Cat | Duration of retch/vomit sequence | No alteration | nih.gov |

| Motion sickness | Cat | Symptom points (early emetic pathway activity) | Nonsignificant, non-dose-dependent decrease | nih.gov |

| Maximal electroshock-induced seizures (with AEDs) | Mouse | Long-term memory | Impairment (at 5 mg/kg in combination with carbamazepine, diphenylhydantoin, or phenobarbital) | medchemexpress.com |

Mechanistic Investigations and Cellular Pathway Modulation

Disruption of N-Methyl-D-Aspartate Receptor-Mediated Excitotoxicity Pathways

LY 233053 functions as a competitive antagonist at the NMDA receptor. nih.govmedchemexpress.com The NMDA receptor is a type of glutamate (B1630785) receptor that plays a crucial role in excitatory synaptic transmission in the central nervous system. glpbio.cnwikipedia.org Overactivation of NMDA receptors can lead to an excessive influx of calcium ions into neurons, a process known as excitotoxicity. wikipedia.orgrochester.edu Excitotoxicity is implicated in neuronal damage and cell death in various neurological conditions, including cerebral ischemia and neurodegenerative disorders. nih.govwikipedia.orgrochester.edu

By competitively binding to the NMDA receptor, this compound blocks the action of glutamate and prevents the excessive calcium influx that contributes to excitotoxic neuronal injury. nih.govwikipedia.org This antagonistic activity suggests a potential therapeutic value for this compound in conditions characterized by neuronal cell loss due to NMDA receptor excitotoxicity. nih.gov In vitro studies have demonstrated that this compound potently inhibits NMDA receptor binding in rat brain membranes. nih.gov It also selectively inhibits NMDA-induced depolarization in cortical wedges. nih.gov

Data on In Vitro NMDA Receptor Activity:

| Assay | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Displacement of [3H] CGS19755 | NMDA Receptor Binding | 107 +/- 7 | nih.gov |

This compound showed no appreciable affinity in binding assays for AMPA or kainate receptors, indicating its selectivity for the NMDA receptor subtype. nih.gov

Prevention of Neuronal Degeneration in Animal Models (e.g., Cholinergic and GABAergic)

Research in animal models has investigated the neuroprotective effects of this compound, particularly in preventing neuronal degeneration. Studies involving striatal infusion of NMDA in mice demonstrated that single or multiple doses of this compound were effective in preventing both cholinergic and GABAergic neuronal degenerations. nih.gov

Cholinergic neurons, which primarily use acetylcholine (B1216132) as a neurotransmitter, are crucial for various brain functions, including memory and cognition. wikipedia.orgfrontiersin.org Degeneration of cholinergic neurons has been linked to cognitive deficits and is a hallmark of neurodegenerative diseases like Alzheimer's disease. wikipedia.orgfrontiersin.orguwo.camedrxiv.org

GABAergic neurons, which use gamma-aminobutyric acid (GABA) as the main inhibitory neurotransmitter, play a critical role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in neural circuits. frontiersin.organr.fr Dysfunction or loss of GABAergic interneurons has been implicated in various neurological disorders. frontiersin.organr.fr

The ability of this compound to prevent the degeneration of both cholinergic and GABAergic neurons in these models highlights its potential as a neuroprotective agent against excitotoxicity-induced damage affecting different neuronal populations. nih.gov Animal models are widely used to study neurodegenerative mechanisms and evaluate potential therapeutic interventions. nih.govnih.govoaepublish.com

Implications for Neuroplasticity and Synaptic Function Research

Neuroplasticity refers to the brain's ability to reorganize itself by forming new neural connections in response to learning, experience, and injury. mdpi.com Synaptic plasticity, a key mechanism underlying neuroplasticity, involves the strengthening or weakening of connections between neurons in response to neural activity. mdpi.commdpi.comfrontiersin.org NMDA receptors are integral to processes of learning, memory, and neuroplasticity. glpbio.cnwikipedia.org Activity-dependent synaptic plasticity, which is the biological basis for learning and memory formation, relies on changes in synaptic strength. mdpi.comwikipedia.org

Given that this compound is a competitive antagonist of the NMDA receptor, its interaction with this receptor subtype has implications for research into neuroplasticity and synaptic function. nih.govmedchemexpress.comglpbio.cnwikipedia.org By modulating NMDA receptor activity, this compound can serve as a tool to investigate the specific roles of these receptors in various forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are considered cellular correlates of learning and memory. Research utilizing NMDA receptor antagonists like this compound can help elucidate the complex mechanisms by which these receptors contribute to the dynamic changes in neural networks that underlie cognitive processes. mdpi.commdpi.comfrontiersin.orgwikipedia.org

Structure Activity Relationship Studies for N Methyl D Aspartate Receptor Antagonism

Identification of Key Structural Moieties Contributing to Biological Activity

The pharmacological activity of LY 233053 is intrinsically linked to two principal structural components: the tetrazole ring and the piperidinecarboxylic acid backbone.

The piperidinecarboxylic acid moiety serves as a rigid scaffold that mimics the structure of glutamate (B1630785), the endogenous agonist for the NMDA receptor. This structural analogy allows this compound to bind to the glutamate recognition site on the NMDA receptor, thereby competitively inhibiting the binding of glutamate and preventing receptor activation. The carboxylic acid group at the 2-position of the piperidine (B6355638) ring is crucial for this interaction, as it is believed to engage with the same binding pocket as the alpha-carboxylate of glutamate.

The tetrazole ring in this compound functions as a bioisostere of a carboxylic acid group. This five-membered heterocyclic ring, with its four nitrogen atoms, possesses acidic properties similar to a carboxylic acid. In the context of NMDA receptor antagonists, the tetrazole moiety acts as the distal acidic group, analogous to the omega-carboxylate of glutamate or the phosphonate (B1237965) group found in many other synthetic NMDA antagonists. This acidic function is critical for anchoring the molecule within the receptor's binding site. Studies have shown that the replacement of the omega-phosphono group in other antagonists with a tetrazole moiety can lead to compounds with potent NMDA receptor antagonist activity. For antagonists with an omega-tetrazole moiety, the association (kon) and dissociation (koff) rate constants have been observed to be 2.8-4.6 times faster than for the parent omega-phosphono compounds. nih.gov

The specific stereochemistry of this compound is also a critical determinant of its activity. The NMDA antagonist activity of the racemic mixture, (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid, has been found to reside with the (-)-isomer, which possesses the 2R,4S absolute stereochemistry. nih.gov

Comparative Analysis with Other Competitive N-Methyl-D-Aspartate Antagonists

To better understand the pharmacological profile of this compound, it is useful to compare it with other well-characterized competitive NMDA receptor antagonists, such as LY 235959 and CGS 19755.

LY 235959 (also known as (-)-3S,4aR,6S,8aR-6-[phosphonomethyl]decahydroisoquinoline-3-carboxylic acid) is a conformationally restrained antagonist. In contrast to the more flexible piperidine ring of this compound, LY 235959 possesses a rigid decahydroisoquinoline (B1345475) structure. This rigidity is thought to contribute to its high affinity for the NMDA receptor. Studies on the binding kinetics of LY 235959 have shown that it has much slower association and dissociation rate constants (kon = 1.1 x 10^6 M-1s-1; koff = 0.2 s-1) compared to more flexible antagonists. nih.gov In vivo studies have directly compared the anticonvulsant effects of this compound and LY 235959. Both compounds have been shown to potentiate the anticonvulsant action of conventional antiepileptic drugs against maximal electroshock-induced seizures in mice, indicating their efficacy in this model. nih.gov

CGS 19755 (cis-4-(phosphonomethyl)-2-piperidinecarboxylic acid) shares the piperidinecarboxylic acid scaffold with this compound but features a phosphonomethyl group as the distal acidic moiety instead of a tetrazolylmethyl group. CGS 19755 is a potent and selective competitive NMDA antagonist. nih.gov Radioligand binding studies have been conducted to determine the affinity of this compound for the NMDA receptor by measuring its ability to displace [3H]CGS 19755. In these assays, this compound demonstrated a potent inhibition of [3H]CGS 19755 binding. nih.gov

The following interactive data table provides a summary of the in vitro binding affinities of this compound, LY 235959, and CGS 19755.

| Compound | Assay | Parameter | Value | Source |

| This compound | Displacement of [3H]CGS 19755 | IC50 | 67 ± 6 nM | nih.gov |

| LY 235959 | Voltage Clamp in mouse hippocampal neurons | kon | 1.1 x 10^6 M-1s-1 | nih.gov |

| koff | 0.2 s-1 | nih.gov | ||

| CGS 19755 | Inhibition of [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid binding | IC50 | 50 nM | |

| [3H]CGS 19755 binding | Kd | 9 nM and 200 nM (centrifugation assay) | nih.gov | |

| Kd | 24 nM (filtration assay) | nih.gov |

Note: The data presented is compiled from different studies and experimental conditions may vary. IC50 is the half maximal inhibitory concentration. kon is the association rate constant. koff is the dissociation rate constant. Kd is the equilibrium dissociation constant.

Methodological Approaches in Ly 233053 Research

In Vitro Assay Systems for Receptor Binding and Functional Activity

The initial characterization of LY 233053 involved several in vitro assay systems to establish its binding affinity and functional antagonism at excitatory amino acid receptors. Radioligand binding assays were fundamental in determining the compound's interaction with NMDA receptors. In these competitive binding experiments, this compound was shown to potently inhibit the binding of [3H]CGS19755 to rat brain membranes. nih.gov This displacement yielded an IC50 value of 107 ± 7 nM, indicating a high affinity for the NMDA receptor. nih.gov Another study reported an even more potent IC50 value of 7 nM. tocris.com

To assess its functional activity as an antagonist, researchers utilized brain tissue preparations. In rat cortical wedges, this compound was observed to selectively inhibit the depolarization induced by NMDA. nih.gov This functional assay demonstrated its ability to counteract the physiological effects of NMDA receptor activation, with a measured IC50 of 4.2 ± 0.4 µM against a 40 µM NMDA concentration. nih.gov These in vitro systems were pivotal in confirming that this compound acts as a potent and selective competitive antagonist at the NMDA receptor.

| Assay Type | Preparation | Radioligand/Agonist | Measured Parameter | Result |

| Receptor Binding | Rat brain membranes | [3H]CGS19755 | IC50 | 107 ± 7 nM nih.gov |

| Functional Activity | Rat cortical wedges | 40 µM NMDA | IC50 | 4.2 ± 0.4 µM nih.gov |

Utilization of Diverse In Vivo Animal Models for Efficacy Assessment (e.g., Rats, Mice, Pigeons, Rabbits, Cats)

Following the in vitro characterization, the efficacy of this compound was evaluated in a range of in vivo animal models to assess its potential therapeutic effects. These models were selected to represent various neurological conditions where NMDA receptor overactivation is implicated.

In neonatal rats, this compound demonstrated its ability to selectively block convulsions induced by the administration of NMDA, with an ED50 of 14.5 mg/kg i.p. nih.gov This model is indicative of the compound's anticonvulsant properties. Studies in mice further supported this, showing that this compound offered protection against maximal electroshock-induced seizures at an ED50 of 19.9 mg/kg i.p. nih.gov Notably, this anticonvulsant effect was observed at doses lower than those causing motor impairment. nih.gov Furthermore, this compound was found to prevent cholinergic and GABAergic neuronal degeneration following striatal infusion of NMDA in rats. nih.gov

The behavioral effects of this compound were investigated in pigeons, where it potently antagonized the behavioral suppressant effects of NMDA with an ED50 of 1.3 mg/kg i.m. nih.gov Research in rabbit models of central nervous system ischemia demonstrated the neuroprotective efficacy of this compound in reducing neurological damage. nih.gov

| Animal Model | Condition | Efficacy Measure | Result (ED50) |

| Neonatal Rats | NMDA-induced convulsions | Blockade of convulsions | 14.5 mg/kg i.p. nih.gov |

| Mice | Maximal electroshock-induced seizures | Protection against seizures | 19.9 mg/kg i.p. nih.gov |

| Pigeons | NMDA-induced behavioral suppression | Antagonism of suppression | 1.3 mg/kg i.m. nih.gov |

| Rabbits | CNS Ischemia | Reduction of neurological damage | Effective nih.gov |

Pharmacological Techniques for Characterizing Compound Potency and Selectivity

The potency and selectivity of this compound were characterized using specific pharmacological techniques. Receptor binding assays were a primary tool for this purpose. The selectivity of this compound for the NMDA receptor was established by conducting binding assays for other excitatory amino acid receptors, namely AMPA and kainate receptors. nih.gov In these assays, using [3H]AMPA and [3H]kainate as radioligands, this compound showed no significant affinity, with IC50 values exceeding 10,000 nM. nih.gov This demonstrated a high degree of selectivity for the NMDA receptor over other ionotropic glutamate (B1630785) receptors. nih.govtocris.com

The potency of the compound is quantified by its IC50 and ED50 values derived from in vitro and in vivo studies, respectively. The low nanomolar IC50 value from the [3H]CGS19755 displacement assay highlights its high in vitro potency at the NMDA receptor. nih.gov The ED50 values obtained from the various animal models provide a measure of its in vivo potency in eliciting specific pharmacological effects. nih.gov The collective data from these pharmacological techniques confirm this compound as a potent and selective competitive NMDA receptor antagonist.

| Receptor Target | Technique | Radioligand | Potency/Selectivity Finding |

| NMDA | Receptor Binding Assay | [3H]CGS19755 | High Potency (IC50 = 107 ± 7 nM) nih.gov |

| AMPA | Receptor Binding Assay | [3H]AMPA | High Selectivity (IC50 > 10,000 nM) nih.gov |

| Kainate | Receptor Binding Assay | [3H]kainate | High Selectivity (IC50 > 10,000 nM) nih.gov |

Future Directions and Unexplored Research Avenues for Ly 233053

Elucidation of Specific N-Methyl-D-Aspartate Receptor Subunit Selectivity

NMDA receptors are heterotetrameric ion channels composed of different subunits (e.g., GluN1, GluN2A, GluN2B, GluN2C, GluN2D, GluN3A, GluN3B). The subunit composition influences receptor localization, physiological function, and pharmacological properties. While LY 233053 is known to be a competitive NMDA receptor antagonist nih.govglpbio.cnmedchemexpress.com, detailed research into its selectivity for specific NMDA receptor subunit combinations appears to be an unexplored area. Understanding this selectivity is crucial because different subunit compositions are associated with distinct roles in neural circuits and various neurological conditions.

Future research should aim to:

Determine the binding affinity and antagonist efficacy of this compound at NMDA receptors composed of various subunit combinations using in vitro electrophysiological and binding assays.

Investigate the functional consequences of this compound blockade on synaptic transmission mediated by different NMDA receptor subtypes in neuronal cultures or brain slices.

Utilize genetic or pharmacological tools to selectively express or block specific subunits in experimental systems to precisely map the subunit preferences of this compound.

Elucidating subunit selectivity will provide valuable insights into the specific neural circuits and functions that this compound is most likely to modulate, guiding its potential application in neurological disorders characterized by dysregulation of particular NMDA receptor subtypes. Research on other NMDA receptor antagonists, such as ifenprodil, has shown selectivity for specific subunits (e.g., NR2B) handwiki.org, highlighting the importance of this line of inquiry for this compound.

Investigation of Potential Non-Canonical Molecular Targets or Off-Target Research Applications

While this compound has shown high affinity for NMDA receptors compared to AMPA or kainate receptors nih.gov, the possibility of interactions with other molecular targets at higher concentrations or under specific physiological conditions warrants investigation. Exploring potential non-canonical targets or off-target effects is important for a complete pharmacological profile and to identify any potential alternative research applications.

Future research directions include:

Conducting broad screening assays against a diverse panel of receptors, ion channels, enzymes, and transporters to identify any off-target binding or activity.

Investigating the effects of this compound in cellular or in vivo models where NMDA receptor activity is genetically or pharmacologically inhibited to isolate potential off-target effects.

Exploring potential research applications unrelated to NMDA receptor antagonism, based on any identified off-target activities. Research into off-target effects of other compounds, such as ivermectin or the BCG vaccine, demonstrates the importance of comprehensively evaluating unintended interactions biotech-asia.orgnih.gov.

Understanding any non-canonical interactions will contribute to a more complete understanding of this compound's pharmacological profile and could potentially uncover novel research applications beyond its primary role as an NMDA receptor antagonist.

Utility as a Pharmacological Probe for Understanding Complex Neurological Processes

Pharmacological probes are valuable tools for dissecting the roles of specific receptors or pathways in complex biological processes. Given its competitive antagonism and relatively short duration of action nih.gov, this compound holds potential as a pharmacological probe for studying NMDA receptor-mediated processes in the nervous system.

Potential research avenues include:

Using this compound to transiently block NMDA receptor activity in specific brain regions or at specific developmental stages to understand their contribution to processes such as synaptic plasticity, learning, and memory. Studies utilizing neural probes for drug delivery highlight the feasibility of spatially and temporally controlled pharmacological interventions nih.gov.

Employing this compound in combination with other pharmacological agents or genetic manipulations to dissect the interplay between NMDA receptors and other neurotransmitter systems or signaling pathways in neurological function and dysfunction. Research exploring the combined effects of this compound with antiepileptic drugs in mice has already demonstrated its utility in understanding synergistic anticonvulsant actions medchemexpress.comnih.govresearchgate.netbiocrick.com.

Utilizing this compound in in vitro systems, such as organotypic slice cultures or induced pluripotent stem cell-derived neurons, to model and study the role of NMDA receptors in disease mechanisms.

The application of this compound as a pharmacological probe can provide valuable insights into the physiological and pathological roles of NMDA receptors, contributing to a better understanding of complex neurological processes and potentially identifying new therapeutic targets.

Development of Advanced Preclinical Models for Comprehensive Activity Characterization

Initial preclinical studies have evaluated this compound in animal models for conditions like convulsions and cerebral ischemia nih.gov. To further characterize its activity and potential therapeutic utility, the development and utilization of more advanced preclinical models are essential.

Future research should consider:

Employing in vivo models that more closely mimic specific human neurological conditions where NMDA receptor dysregulation is implicated, such as certain forms of epilepsy, neurodegenerative diseases, or psychiatric disorders. Research in preclinical models for various diseases, including lymphoma and Chagas disease, demonstrates the ongoing development and application of diverse model systems researchgate.netf1000research.com.

Utilizing advanced in vitro systems, such as 3D cell cultures, organ-on-a-chip models, or co-culture systems of different neural cell types, to investigate the effects of this compound on neuronal networks and glia-neuron interactions drugdiscoverytrends.com. These models can provide a more physiologically relevant environment than traditional 2D cell cultures researchgate.net.

Implementing in vivo imaging techniques and electrophysiological recordings in conjunction with this compound administration to gain a deeper understanding of its effects on neural circuit activity and connectivity in real-time. Studies using neural probes for recording and drug delivery offer a precedent for such investigations nih.gov.

Developing pharmacokinetic and pharmacodynamic models in relevant preclinical species to better understand the relationship between this compound exposure and its effects, which is crucial for translating preclinical findings to potential clinical applications.

Q & A

Q. How do researchers determine the binding kinetics (e.g., konk_{on}kon, koffk_{off}koff) of LY 233053 at NMDA receptors?

To measure binding kinetics, radioligand displacement assays are typically employed. Researchers use competitive binding experiments with tritiated ligands (e.g., [³H]CGP-39653) under controlled buffer conditions (pH 7.4, 25°C). Time-course studies and Scatchard analysis are used to calculate (association rate) and (dissociation rate). For this compound, reported values are and , derived from equilibrium binding curves .

Q. What experimental design considerations are critical for evaluating this compound’s receptor selectivity?

Selectivity studies require comparative assays against related receptors (e.g., AMPA, kainate) and isoforms of NMDA receptors (GluN1/GluN2A-D). Use concentration-response curves with this compound and reference antagonists (e.g., CGS 19755) to calculate values. Include positive/negative controls and replicate experiments to minimize variability. Buffer composition (e.g., Mg²⁺ concentration) must be standardized, as divalent cations modulate NMDA receptor activity .

Q. How can researchers validate this compound’s potency in functional assays?

Electrophysiological techniques (e.g., patch-clamp recordings in HEK293 cells expressing GluN1/GluN2B) are used to measure IC₅₀ values. Compare this compound’s inhibition of NMDA-induced currents with its from binding assays. Discrepancies may arise due to differences in assay conditions (e.g., voltage dependence, glycine co-agonist levels), necessitating systematic parameter optimization .

Advanced Research Questions

Q. What methodologies resolve contradictions between this compound’s in vitro binding data and in vivo efficacy?

Pharmacokinetic factors (e.g., blood-brain barrier penetration, metabolic stability) often explain such discrepancies. Researchers should conduct ADME profiling (absorption, distribution, metabolism, excretion) and correlate in vitro with brain/plasma ratios in animal models. Additionally, use microdialysis to measure unbound drug concentrations in target tissues .

Q. How does conformational restriction in this compound’s structure influence its binding kinetics compared to analogs like LY 235959?

Structural rigidity impacts and . For example, LY 235959 () has slower () due to reduced flexibility, enhancing receptor residence time. Molecular dynamics simulations and X-ray crystallography can identify key interactions (e.g., hydrogen bonding with GluN1 residues) that differentiate this compound’s kinetic profile .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data in complex biological systems?

Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For multi-variable experiments (e.g., pH dependence, temperature effects), apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Bayesian meta-analysis is useful for reconciling conflicting datasets across studies .

Q. How can researchers optimize this compound’s experimental protocols to minimize batch-to-batch variability?

Standardize reagent sources (e.g., NMDA receptor subunit plasmids from the same vendor) and validate assay reproducibility using internal controls. For in vivo studies, employ littermate-controlled animal cohorts and blinded data analysis. Document all parameters (e.g., incubation times, buffer lot numbers) in open-access repositories for transparency .

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for this compound’s mechanism of action?

The PICO framework (Population/Problem, Intervention, Comparison, Outcome) is effective. Example:

Q. How should researchers address ethical considerations in preclinical this compound studies?

Follow ARRIVE guidelines for animal research: justify sample sizes, minimize suffering, and obtain institutional ethics approval. For human tissue studies (e.g., post-mortem brain samples), ensure informed consent and anonymization protocols .

Data Analysis and Interpretation

Q. What tools are available for meta-analysis of this compound’s published data?

Use software like RevMan or R packages (e.g., metafor) to aggregate and IC₅₀ values across studies. Assess heterogeneity with I² statistics and publish raw datasets in FAIR-compliant repositories (e.g., Zenodo) .

Q. How can machine learning improve this compound’s structure-activity relationship (SAR) modeling?

Train neural networks on NMDA antagonist datasets (e.g., ChEMBL) to predict this compound derivatives’ binding affinities. Feature selection should prioritize physicochemical properties (logP, polar surface area) and pharmacophore alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.